molecular formula C21H21N5O3 B2912339 2-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide CAS No. 1207026-57-0

2-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide

Cat. No. B2912339
CAS RN: 1207026-57-0
M. Wt: 391.431
InChI Key: NLHXMRBRMRSJJJ-UHFFFAOYSA-N
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Description

This compound is a derivative of nicotinamide, which is a form of vitamin B3. It has a morpholinopyridazinyl group attached to the phenyl ring, and a methoxy group attached to the nicotinamide. These modifications could potentially alter the properties and biological activity of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a nicotinamide ring, a phenyl ring, a morpholinopyridazinyl group, and a methoxy group. The exact structure would depend on the positions of these groups on the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the positions and types of functional groups could influence properties like solubility, melting point, and stability .

Safety and Hazards

Without specific toxicity or safety data, it’s difficult to provide a detailed analysis of the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve detailed synthesis and characterization studies, as well as investigations into its biological activity and potential applications. For example, it could be interesting to explore its potential as a therapeutic agent given its structural similarity to nicotinamide .

properties

IUPAC Name

2-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-28-21-17(6-3-9-22-21)20(27)23-16-5-2-4-15(14-16)18-7-8-19(25-24-18)26-10-12-29-13-11-26/h2-9,14H,10-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHXMRBRMRSJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide

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